molecular formula C18H14O2S2 B3346185 2,6-Bis(acetylthio)anthracene CAS No. 1155232-20-4

2,6-Bis(acetylthio)anthracene

Cat. No.: B3346185
CAS No.: 1155232-20-4
M. Wt: 326.4 g/mol
InChI Key: APZBTKNXIYTVRQ-UHFFFAOYSA-N
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Description

2,6-Bis(acetylthio)anthracene is an organic compound with the molecular formula C18H14O2S2 It is a derivative of anthracene, where the 2 and 6 positions on the anthracene ring are substituted with acetylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(acetylthio)anthracene typically involves the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Bromination: Anthracene is brominated at the 2 and 6 positions using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Thioacetylation: The brominated anthracene is then reacted with thioacetic acid in the presence of a base such as sodium hydride or potassium carbonate to introduce the acetylthio groups at the 2 and 6 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(acetylthio)anthracene can undergo various chemical reactions, including:

    Oxidation: The acetylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetyl groups, yielding thiol-substituted anthracene derivatives.

    Substitution: The acetylthio groups can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol-substituted anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,6-Bis(acetylthio)anthracene in its applications involves its ability to participate in electron transfer processes. The acetylthio groups can donate or accept electrons, facilitating charge transport in organic electronic devices. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to interact with various molecular targets and pathways, making it useful in chemical sensing and detection applications .

Properties

IUPAC Name

S-(6-acetylsulfanylanthracen-2-yl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S2/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBTKNXIYTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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